Hydrolytic Deamination Rate of m³dC vs. Unmodified 2′-Deoxycytidine Under Physiological Conditions
The protonated N3‑methyl‑2′‑deoxycytidine (m³dC) deaminates to 3‑methyl‑2′‑deoxyuridine at a rate that is several thousand‑fold faster than the deamination of neutral 2′‑deoxycytidine at pH 7.4 and 37 °C [1]. Using m³dC as a model for protonated cytosine, Sowers et al. demonstrated that the deamination and depyrimidination rates are linearly dependent on the fraction of protonated molecules, with thermodynamic parameters reported that allow prediction of hydrolysis rates across pH 2–12 and 25–80 °C [1]. This kinetic acceleration quantitatively distinguishes m³dC from unmodified dC as well as from 5‑methyl‑dC, neither of which is significantly protonated at physiological pH.
| Evidence Dimension | Pseudo‑first‑order rate constant for deamination at pH 7.4, 37 °C |
|---|---|
| Target Compound Data | k ≈ 10⁻⁵ s⁻¹ (estimated from Arrhenius parameters in Sowers et al. for m³dC, representing a >10³‑fold acceleration over neutral dC) |
| Comparator Or Baseline | 2′-Deoxycytidine (unmodified): k ≈ 10⁻⁸ s⁻¹ (rate for neutral, non‑protonated species under same conditions) |
| Quantified Difference | ≥ 1,000‑fold faster deamination for m³dC vs. dC |
| Conditions | Aqueous buffer, pH 7.4, 37 °C, ionic strength I = 0.1 M (NaCl) |
Why This Matters
Users requiring a stable cytidine standard must know that m³dC undergoes spontaneous deamination orders of magnitude faster than dC, impacting experimental timelines and storage conditions.
- [1] Sowers, L.C., et al. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutat. Res. 1989, 215, 131–138. View Source
